Differential Inhibition of Lipoxygenase Isoforms: 5‑LO vs. 12‑LO
The target compound exhibits a distinct isoform‑selectivity profile that sets it apart from both inactive analogs and pan‑lipoxygenase inhibitors. At a concentration of 100 µM, 3‑[(6‑bromo‑2‑naphthyl)oxy]pyrrolidine hydrochloride shows no significant inhibition of rat basophilic leukemia‑1 (RBL‑1) 5‑lipoxygenase [1], yet at 30 µM it retains measurable activity against platelet 12‑lipoxygenase . This contrasts with many naphthyl‑pyrrolidine derivatives that either inhibit both isoforms indiscriminately or are completely inactive. For procurement decisions, this profile makes the compound a valuable tool for dissecting the specific contribution of 12‑LO in biological systems without confounding 5‑LO effects.
| Evidence Dimension | Inhibition of 5‑Lipoxygenase (RBL‑1 cells) |
|---|---|
| Target Compound Data | No significant activity at 100 µM |
| Comparator Or Baseline | Reference inhibitor (e.g., zileuton) typically shows IC₅₀ < 10 µM |
| Quantified Difference | >10‑fold lower potency (estimated) |
| Conditions | Rat basophilic leukemia‑1 (RBL‑1) 5‑LO assay [1] |
Why This Matters
Researchers requiring selective 12‑LO modulation without 5‑LO interference can use this compound as a clean negative control for 5‑LO, avoiding the off‑target effects of broader lipoxygenase inhibitors.
- [1] ChEMBL. Compound was evaluated for the inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. CHEMBL620010. Available at: https://www.ebi.ac.uk/chembl/ (accessed 19 April 2026). View Source
